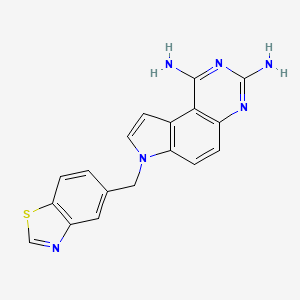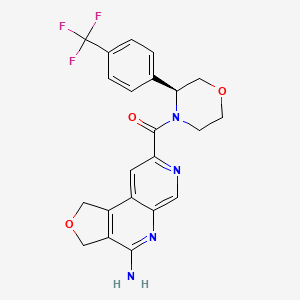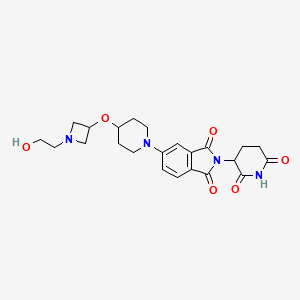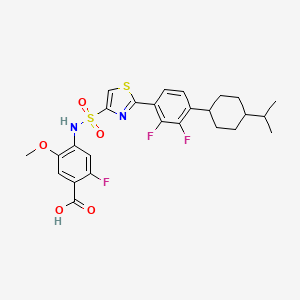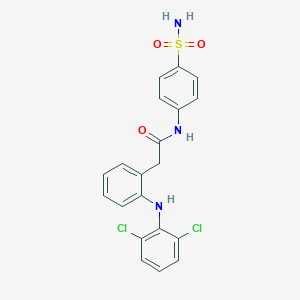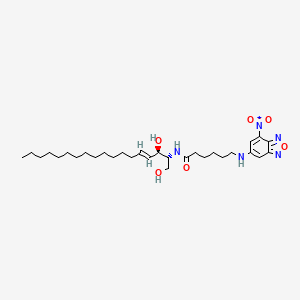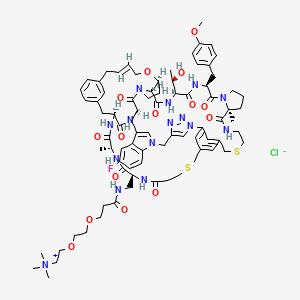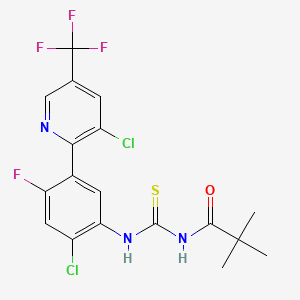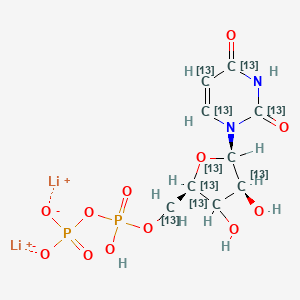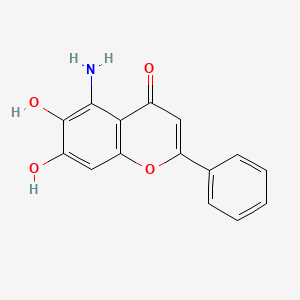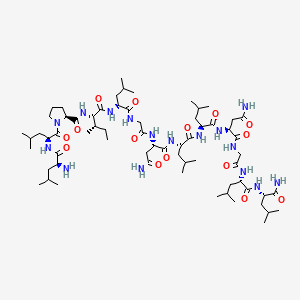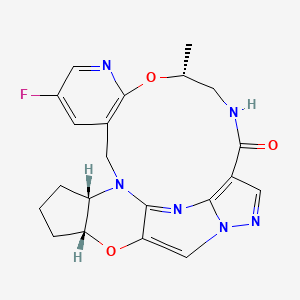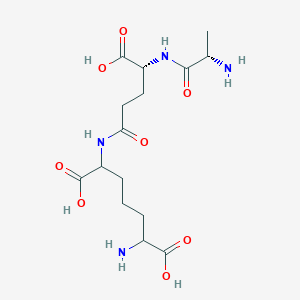
TriDAP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TriDAP, also known as L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid, is a biologically active peptide. It is a specific activator of the nucleotide-binding oligomerization domain 1 (NOD1) receptor. This compound is present in the peptidoglycan of certain Gram-negative bacilli and some Gram-positive bacteria such as Bacillus subtilis and Listeria monocytogenes . It plays a crucial role in the immune response by inducing a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of inflammatory cytokines .
准备方法
TriDAP is chemically synthesized. The preparation involves the synthesis of the tripeptide L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid. The compound is provided as a sterile white lyophilized powder and is typically dissolved in endotoxin-free water for use . The synthetic route involves the coupling of L-alanine, γ-D-glutamic acid, and meso-diaminopimelic acid under specific reaction conditions to form the desired tripeptide .
化学反应分析
TriDAP undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the amino groups can lead to the formation of corresponding oxides, while reduction can yield amines .
科学研究应用
TriDAP has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and reactions. In biology, this compound is utilized to investigate the role of NOD1 in the immune response. It has been shown to activate NF-κB and induce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . In medicine, this compound is explored for its potential in modulating immune responses and as a therapeutic agent for inflammatory diseases . In industry, it is used in the development of diagnostic assays and as a standard for peptide synthesis .
作用机制
TriDAP exerts its effects by specifically activating the NOD1 receptor. Upon recognition by NOD1, this compound induces a signaling cascade involving the serine/threonine kinase RIP2 (RICK, CARDIAK), which interacts with IKK to trigger the activation of NF-κB . This leads to the production of inflammatory cytokines such as TNF-α and IL-6 . The activation of NF-κB is a crucial step in the immune response, as it regulates the expression of genes involved in inflammation and immune defense .
相似化合物的比较
TriDAP is similar to other NOD1 agonists such as iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid). this compound exhibits a higher ability to activate NF-κB compared to iE-DAP . This makes this compound a more potent activator of the immune response. Other similar compounds include M-TriDAP, which is a degradation product of peptidoglycan and also activates NOD1 and NOD2 receptors . The uniqueness of this compound lies in its specific structure and higher potency in activating NF-κB .
属性
分子式 |
C15H26N4O8 |
|---|---|
分子量 |
390.39 g/mol |
IUPAC 名称 |
2-amino-6-[[(4R)-4-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]heptanedioic acid |
InChI |
InChI=1S/C15H26N4O8/c1-7(16)12(21)19-10(15(26)27)5-6-11(20)18-9(14(24)25)4-2-3-8(17)13(22)23/h7-10H,2-6,16-17H2,1H3,(H,18,20)(H,19,21)(H,22,23)(H,24,25)(H,26,27)/t7-,8?,9?,10+/m0/s1 |
InChI 键 |
FMNCPUGORYYCEM-AUXWQGHOSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)N |
规范 SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


